2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
Description
2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with two sulfanyl-linked benzyl groups. The 4-chlorobenzyl group at the C-5 position introduces electron-withdrawing and steric effects, which are critical for modulating biological activity and physicochemical properties. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities .
Properties
Molecular Formula |
C16H13ClN2S3 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H13ClN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
AEPFJSJNJIQFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides with Carboxylic Acids
Thiosemicarbazides (R-NH-NH-CS-NH₂) undergo cyclodehydration with carboxylic acids (R-COOH) in the presence of dehydrating agents such as polyphosphate ester (PPE) or polyphosphoric acid (PPA). This method, pioneered by recent studies, proceeds via intermediate acylation followed by intramolecular cyclization (Figure 1). For example, benzoic acid reacts with thiosemicarbazide under PPE catalysis to yield 2-amino-5-phenyl-1,3,4-thiadiazole in 82% yield.
Key Reaction Conditions
Carbon Disulfide-Mediated Cyclization
An alternative route involves the reaction of thiosemicarbazide with carbon disulfide (CS₂) under basic conditions. This method, employed in industrial settings, generates a dithiocarbazate intermediate that cyclizes to form the 1,3,4-thiadiazole ring. The reaction is typically conducted in ethanol or DMF with potassium hydroxide as the base.
Key Reaction Conditions
- Reagents : Thiosemicarbazide, CS₂, KOH
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Yield : 65–75%
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
Introducing sulfanyl groups at positions 2 and 5 requires post-cyclization functionalization. Two principal methods are employed:
Direct Alkylation of 1,3,4-Thiadiazole-2,5-Dithiol
The dithiol intermediate (1,3,4-thiadiazole-2,5-dithiol) serves as a precursor for sequential alkylation. The thiol groups (-SH) are nucleophilic, enabling substitution with benzyl chloride and 4-chlorobenzyl chloride under basic conditions.
Stepwise Procedure
- Synthesis of 1,3,4-Thiadiazole-2,5-Dithiol :
- React thiosemicarbazide with CS₂ in ethanol/KOH.
- Yield : 68%.
Alkylation with Benzyl Chloride :
Alkylation with 4-Chlorobenzyl Chloride :
Challenges
One-Pot Cyclization-Alkylation Approach
Recent advancements enable the integration of cyclization and alkylation in a single pot. Thiosemicarbazide is treated with CS₂ and alkylating agents (benzyl chloride and 4-chlorobenzyl chloride) under high-pressure conditions.
Key Reaction Conditions
- Reagents : Thiosemicarbazide, CS₂, benzyl chloride, 4-chlorobenzyl chloride
- Catalyst : Tetrabutylammonium bromide (TBAB)
- Solvent : Acetonitrile
- Temperature : 120°C (microwave irradiation)
- Yield : 70%
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
Large-scale synthesis prioritizes cost-efficiency and reproducibility. Key strategies include:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) groups undergo oxidation to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives under controlled conditions.
Key Findings :
-
Oxidation selectivity depends on steric and electronic factors: the 4-chlorobenzyl group’s electron-withdrawing nature accelerates oxidation at the 5-position .
-
Sulfonyl chlorides serve as precursors for further functionalization (e.g., amidation) .
Nucleophilic Substitution
The sulfanyl groups are susceptible to displacement by nucleophiles, particularly at the 2-position due to reduced steric hindrance.
Key Findings :
-
The 4-chlorobenzylsulfanyl group exhibits lower reactivity due to steric bulk and electron-withdrawing effects .
Reduction Reactions
The thiadiazole ring can undergo reductive cleavage or sulfanyl group reduction.
Key Findings :
-
Reductive ring opening generates biologically active thiosemicarbazones .
-
Hydrogenolysis preserves sulfanyl groups but reduces aromatic chlorides in trace amounts .
Cycloaddition and Heterocycle Formation
The electron-deficient thiadiazole core participates in cycloaddition reactions.
Key Findings :
Thermal and Photochemical Reactivity
Controlled decomposition pathways dominate under thermal or UV exposure.
Mesoionic Compound Formation
Under basic conditions, the compound forms mesoionic species with delocalized charges.
| Base | Conditions | Application | Reference |
|---|---|---|---|
| Pyridine | DCM, RT, 2 hrs | Enhanced solubility in polar solvents |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed to interact with biological targets through its sulfur and nitrogen atoms, which can form coordination complexes with metal ions in enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Substituent Variations in Benzyl Groups
- 2-(Benzylsulfanyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole (): Molecular Formula: C₁₆H₁₂Cl₂N₂S₃ vs. C₁₅H₁₂ClN₃S₃ (target compound). Key Differences: The dichlorinated benzyl group at C-5 increases molecular weight (399.366 vs. ~370.8 for the target) and lipophilicity. Biological Implications: Dichlorinated derivatives often exhibit stronger antifungal activity due to increased halogen bonding with target enzymes .
2.1.2 Heteroaromatic Substituents
- Synthesis Yield: 77% (vs. typical yields of 70–85% for benzylsulfanyl derivatives), suggesting comparable synthetic accessibility . Activity: Pyrazine substituents may improve interactions with bacterial DNA gyrase, as seen in related quinolone antibiotics .
Functional Group Modifications
2.2.1 Sulfone vs. Sulfanyl Linkages
- 2-(4-Chlorobenzylsulfonylmethyl)-5-(2-chlorophenyl)-1,3,4-thiadiazole ():
- Key Differences : Sulfone (SO₂) groups increase polarity and oxidative stability compared to sulfanyl (S–) linkages.
- Antifungal Activity : Compound 16d (sulfone-linked) showed superior inhibition of Aspergillus niger spore germination (IC₅₀ = 12 μM) compared to sulfanyl derivatives (IC₅₀ = 25–50 μM) .
2.2.2 Oxadiazole vs. Thiadiazole Cores
Key Observations :
- Halogen Position : 4-Chloro substitution (target compound) favors broad-spectrum activity, while 2,6-dichloro derivatives () may target specific fungal proteases .
- Heteroaromatic Groups : Pyrazine () and indole () substituents enhance DNA-targeting and cytotoxic activities, respectively .
- Sulfur Oxidation State : Sulfone linkages () improve antifungal efficacy but may reduce cell permeability due to increased polarity .
Biological Activity
The compound 2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be attributed to their structural features. The presence of sulfur and nitrogen in the five-membered ring enhances their reactivity and interaction with biological targets. The specific substitutions on the benzyl groups in this compound are crucial for its pharmacological effects.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
- Efficacy : Research indicates that compounds similar to this compound show promising activity against both Gram-positive and Gram-negative bacteria. For example:
Anticancer Activity
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation effectively.
- Case Studies : In one study, derivatives of 1,3,4-thiadiazole demonstrated IC50 values in the range of 70 to 160 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating moderate antiproliferative activity .
Anti-inflammatory Activity
- Inhibition Mechanism : Thiadiazole derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Research Findings : Studies have indicated that certain derivatives can significantly inhibit edema formation in animal models, showcasing their potential as anti-inflammatory agents .
Data Tables
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole?
- Methodology : The compound is synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : Use benzyl chloride or 4-chlorobenzyl chloride as alkylating agents in the presence of a base (e.g., K₂CO₃/DMF) to introduce sulfanyl groups at positions 2 and 5 .
- Critical parameters : Reaction time (4–6 hours reflux), solvent purity (absolute ethanol), and stoichiometric control of alkylating agents to avoid side products .
Q. How is structural integrity validated post-synthesis?
- Analytical techniques :
- Elemental analysis : Confirms molecular formula (e.g., C, H, N, S content).
- 1H NMR/IR spectroscopy : Identifies functional groups (e.g., sulfanyl S–H stretch at ~2550 cm⁻¹, aromatic protons at δ 7.2–7.8 ppm).
- TLC : Monitors purity (>95% spot homogeneity) .
- X-ray crystallography (for analogs): Resolves bond angles (e.g., β = 96.5° in monoclinic crystals) and confirms spatial arrangement .
Q. What preliminary biological activities have been reported?
- Anticonvulsant/anti-cancer potential : Thiadiazole derivatives inhibit voltage-gated ion channels (IC₅₀ ~10–50 μM) and exhibit cytotoxicity against HeLa cells (EC₅₀ ~20 μM) via apoptosis induction .
- Antibacterial activity : Analogous sulfanyl-thiadiazoles show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Q. Which alkylating agents are commonly used for derivatization?
- Benzyl halides (e.g., 4-chlorobenzyl chloride) and aralkyl bromides are preferred for introducing sulfanyl groups.
- Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of thiol intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variable screening :
- Temperature : Elevated temperatures (80–100°C) accelerate alkylation but may degrade heat-sensitive intermediates .
- Catalyst selection : Lawesson’s reagent improves cyclization efficiency in thiadiazole formation .
- Contradiction resolution : Conflicting reports on solvent efficacy (e.g., ethanol vs. DMF) require empirical testing; DMF increases solubility but may complicate purification .
Q. How can contradictory biological data (e.g., varying IC₅₀ values) be addressed?
- Root-cause analysis :
- Cellular model variability : Compare activity across standardized cell lines (e.g., NCI-60 panel) .
- Structural analogs : Test 4-chlorobenzyl vs. 4-methoxybenzyl derivatives to assess substituent effects on bioactivity .
- Dosage standardization : Use molarity-based dosing (vs. mass/volume) to account for molecular weight differences .
Q. What computational strategies predict reactivity and binding modes?
- DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic attack sites .
- Molecular docking : Simulate interactions with biological targets (e.g., tubulin or kinase ATP-binding pockets) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Key variables :
- Substituent position : Compare 2- vs. 5-sulfanyl derivatives for steric/electronic effects .
- Halogen substitution : Replace 4-Cl with 4-Br or 4-F to modulate lipophilicity (logP changes ±0.3) .
- Biological assays : Pair cytotoxicity (MTT assay) with mechanistic studies (flow cytometry for apoptosis) to link structure to function .
Data Contradiction Analysis
- Example : Conflicting reports on antitumor efficacy (e.g., EC₅₀ ranging from 5–50 μM) may arise from:
- Assay variability (e.g., MTT vs. SRB methods).
- Compound stability : Degradation in DMSO stock solutions over time.
- Mitigation : Use fresh solutions, validate with orthogonal assays (e.g., clonogenic survival) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
